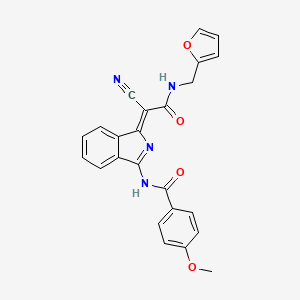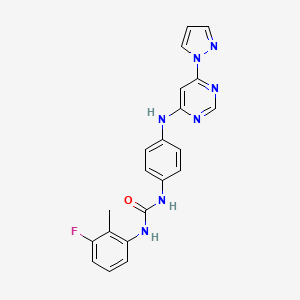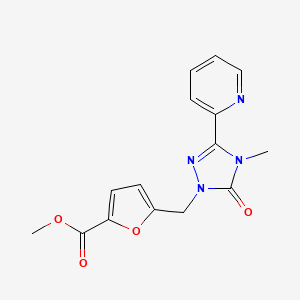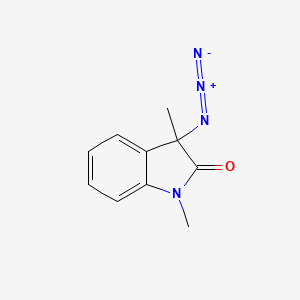
3-Azido-1,3-dimethylindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azido-1,3-dimethylindol-2-one is a versatile chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of azidoindolines, which are known for their unique reactivity and utility in various fields, including medicinal chemistry and synthetic organic chemistry.
准备方法
The synthesis of 3-Azido-1,3-dimethylindol-2-one can be achieved through several methods, including:
Iodine-Mediated Azidation: This method involves the use of iodine as a mediator to introduce the azido group into the indoline framework.
Metal-Catalyzed Azidation: Transition metals such as copper or palladium are used to catalyze the azidation process.
Electrochemical Azidation: This technique employs electrochemical methods to facilitate the azidation reaction.
Photochemical Azidation: Light-induced reactions are used to introduce the azido group.
Combination of Oxidant and Azide Source: This method uses a combination of an oxidizing agent and an azide source to achieve azidation.
Nucleophilic Azidation: This approach involves the nucleophilic substitution of a suitable leaving group with an azide ion.
Industrial production methods for this compound typically involve scaling up these laboratory techniques to produce the compound in larger quantities while ensuring safety and efficiency.
化学反应分析
3-Azido-1,3-dimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.
Reduction: Reduction reactions can convert the azido group into an amine group, resulting in the formation of 1,3-dimethylindol-2-one derivatives.
Substitution: The azido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cycloaddition: The azido group can participate in 1,3-dipolar cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-Azido-1,3-dimethylindol-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activity makes it a valuable target for drug discovery and development.
Synthetic Organic Chemistry: Its unique reactivity allows for the synthesis of complex molecules and the exploration of new synthetic pathways.
Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.
Industrial Applications:
作用机制
The mechanism of action of 3-Azido-1,3-dimethylindol-2-one involves the generation of azidyl radicals through the cleavage of the iodine–nitrogen bond of diazidoiodine(III), which is generated in situ . These azidyl radicals can then participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
3-Azido-1,3-dimethylindol-2-one can be compared with other similar compounds, such as:
3-Azidoindole: Another azidoindoline derivative with similar reactivity and applications.
1,3-Dimethylindol-2-one: The non-azido counterpart of this compound, which lacks the azido group but shares the indoline framework.
Azidothymidine (AZT): A well-known azido compound used in antiviral therapy, which shares the azido functional group but has a different core structure.
属性
IUPAC Name |
3-azido-1,3-dimethylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-10(12-13-11)7-5-3-4-6-8(7)14(2)9(10)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPBNWLVPOMCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

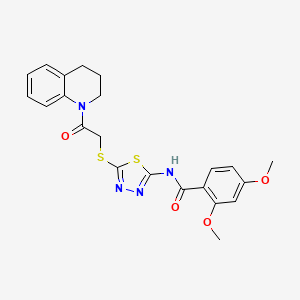

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)
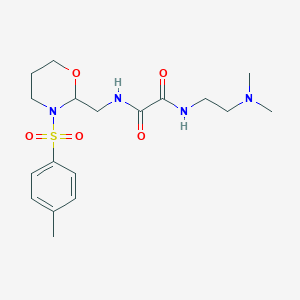
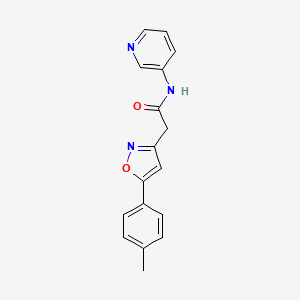
![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)
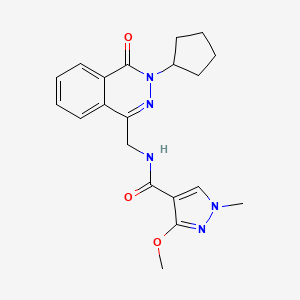
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)
![N-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2810071.png)
